molecular formula C18H20ClFN2 B11640906 1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine

1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine

Cat. No.: B11640906
M. Wt: 318.8 g/mol
InChI Key: DGLNEKKQTPYEJE-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine is a compound belonging to the piperazine class of chemicals Piperazines are known for their diverse biological activities and are commonly used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine typically involves the reaction of 1-(2-chlorobenzyl)piperazine with 3-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorophenyl or fluorophenyl groups.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Substituted piperazines with different functional groups.

    Oxidation: Piperazine N-oxides.

    Reduction: Secondary or tertiary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as histamine H1 receptors. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic responses and inflammation . The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests it may have high affinity and specificity for these targets.

Comparison with Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine
  • 1-[(2-Chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine
  • 1-[(2-Chlorophenyl)methyl]-4-[(3-chlorophenyl)methyl]piperazine

Uniqueness: 1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine is unique due to the specific positioning of the chlorophenyl and fluorophenyl groups, which can influence its binding affinity and selectivity for molecular targets. This structural uniqueness may result in different pharmacological profiles and therapeutic potentials compared to its analogs.

Properties

Molecular Formula

C18H20ClFN2

Molecular Weight

318.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C18H20ClFN2/c19-18-7-2-1-5-16(18)14-22-10-8-21(9-11-22)13-15-4-3-6-17(20)12-15/h1-7,12H,8-11,13-14H2

InChI Key

DGLNEKKQTPYEJE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=CC=C3Cl

Origin of Product

United States

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